N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0785793
InChI:
InChI=1S/C16H19ClFNO2/c1-2-20-9-3-8-19-11-13-5-7-16(21-13)12-4-6-15(18)14(17)10-12/h4-7,10,19H,2-3,8-9,11H2,1H3
SMILES:
CCOCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl
Molecular Formula:
C16H19ClFNO2
Molecular Weight:
311.78 g/mol
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine
CAS No.:
Cat. No.: VC0785793
Molecular Formula: C16H19ClFNO2
Molecular Weight: 311.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19ClFNO2 |
|---|---|
| Molecular Weight | 311.78 g/mol |
| IUPAC Name | N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-3-ethoxypropan-1-amine |
| Standard InChI | InChI=1S/C16H19ClFNO2/c1-2-20-9-3-8-19-11-13-5-7-16(21-13)12-4-6-15(18)14(17)10-12/h4-7,10,19H,2-3,8-9,11H2,1H3 |
| Standard InChI Key | NXKIYPNWVUFSKC-UHFFFAOYSA-N |
| SMILES | CCOCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
| Canonical SMILES | CCOCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator